N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide is a chemical compound with significant relevance in medicinal chemistry and material science. This compound features a unique structure that incorporates a mercapto group, an oxadiazole ring, and a sulfonamide moiety, which contribute to its diverse biological activities and potential applications.
The compound can be synthesized through various methods involving hydrazide derivatives and carbon disulfide, leading to the formation of the oxadiazole ring. It is commercially available from chemical suppliers and is also referenced in scientific literature for its synthetic pathways and biological activities .
N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide is classified as a sulfonamide derivative. Its structural components allow it to be categorized within the broader class of oxadiazole compounds, which are known for their diverse pharmacological properties.
The synthesis of N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide typically involves:
N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide can participate in several chemical reactions:
Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used. Controlled temperature and pH are critical for ensuring selectivity in these reactions .
The mechanism of action for N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide involves its interaction with various biological targets:
N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide is characterized by:
Key chemical properties include:
N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide has several applications across different fields:
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, valued for its exceptional bioisosteric properties and capacity to enhance pharmacokinetic profiles. This scaffold serves as a versatile carboxylic acid or amide bioisostere, improving metabolic stability while enabling critical hydrogen-bonding interactions with biological targets. Its electron-deficient nature facilitates π-π stacking interactions within enzyme active sites, contributing to high-affinity binding. Clinically, oxadiazole derivatives exhibit remarkable therapeutic breadth: Zibotentan (anticancer) and Raltegravir (antiviral) exemplify FDA-approved agents leveraging this core [1] [9].
In drug design, the oxadiazole ring acts as a planar linker that optimally orients pharmacophores. Hybrid molecules—such as triazole-oxadiazole conjugates—demonstrate synergistic bioactivity, with some derivatives exhibiting >100-fold enhanced α-glucosidase inhibition compared to acarbose [4]. The scaffold’s thermal stability (resonance energy ≈167.4 kJ/mol) further bolsters its utility in synthesizing robust drug candidates [1].
The mercapto (-SH) group at the 5-position of 1,3,4-oxadiazole confers unique reactivity and binding capabilities. As a potent nucleophile, it participates in disulfide bonding or coordinates metal ions in enzymatic pockets. This group enhances molecular diversity via alkylation or oxidation, yielding sulfanyl or sulfonyl analogs with tunable properties [1] [5]. Concurrently, the sulfonamide (-SO₂NH-) moiety is a cornerstone of targeted therapies. Its rigid tetrahedral geometry facilitates strong, directional interactions with amino acid residues (e.g., Lys, Arg, His) in catalytic sites.
Table 1: Key Chemical Data for N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide
Property | Value |
---|---|
CAS Number | 436095-78-2 |
Molecular Formula | C₉H₉N₃O₃S₂ |
Molecular Weight | 271.32 g/mol |
MDL Number | MFCD04035410 |
Hazard Classification | Irritant (H317, H319) |
SMILES | CS(=O)(NC₁=CC=C(C₂=NN=C(S)O₂)C=C₁)=O |
In hybrid molecules, the sulfonamide group synergizes with oxadiazole to inhibit carbonic anhydrases (CAs), particularly tumor-associated isoforms IX/XII. For instance, coumarin-oxadiazole-sulfonamide hybrids inhibit CA IX at sub-micromolar concentrations by simultaneously engaging zinc-coordinated water and hydrophobic residues [7]. This bifunctional architecture underpins the potential of the title compound for targeted therapy.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6